molecular formula C13H12N4O B604712 (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 349475-84-9

(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B604712
CAS No.: 349475-84-9
M. Wt: 240.26g/mol
InChI Key: JVEMFOKQZLBMQE-LZYBPNLTSA-N
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Description

(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyrrole ring with a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process:

  • Formation of the Pyrrole Derivative: : The initial step involves the synthesis of the pyrrole derivative, which can be achieved through the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.

  • Condensation Reaction: : The pyrrole derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the Schiff base. This step is typically carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

  • Cyclization and Functionalization: : The final step involves the cyclization and functionalization of the Schiff base to form the dihydropyridine moiety. This can be achieved through a Hantzsch reaction, which involves the reaction of the Schiff base with a β-ketoester and ammonium acetate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its incorporation into polymers can enhance their electrical conductivity or mechanical strength.

Mechanism of Action

The mechanism of action of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxaldehyde: A simpler pyrrole derivative used in similar synthetic applications.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A related dihydropyridine compound with similar reactivity.

    Schiff Bases: Compounds with a similar imine functional group, used in various chemical reactions.

Uniqueness

(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a pyrrole ring and a dihydropyridine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1-[(E)-1H-pyrrol-2-ylmethylideneamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-6-10(2)17(13(18)12(9)7-14)16-8-11-4-3-5-15-11/h3-6,8,15H,1-2H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMFOKQZLBMQE-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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